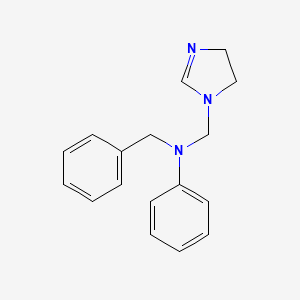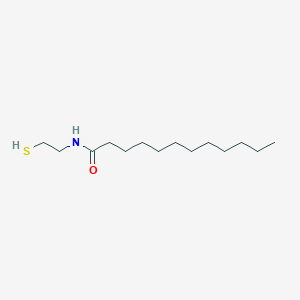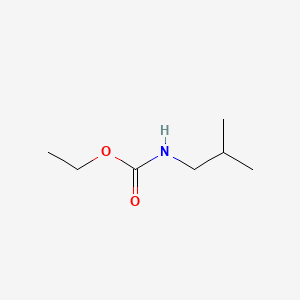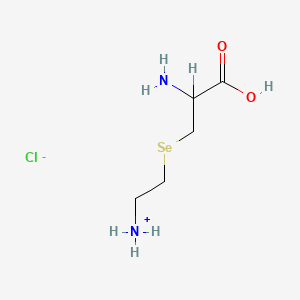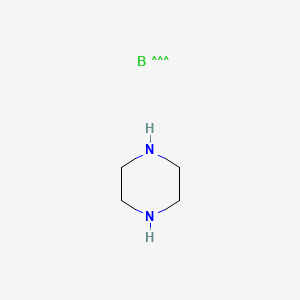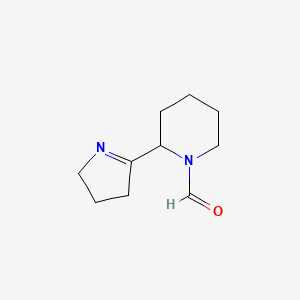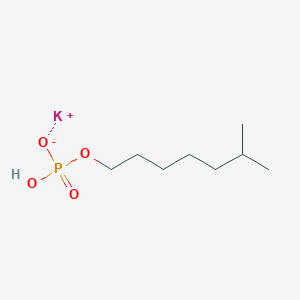
Isooctyl dihydrogen phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P. It is a colorless to slightly yellow solid that is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
The synthesis of isooctyl dihydrogen phosphate, potassium salt typically involves the reaction of isooctyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Isooctyl dihydrogen phosphate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphate esters.
Reduction: Reduction reactions can lead to the formation of isooctyl alcohol and other derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isooctyl dihydrogen phosphate, potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems. Additionally, it can participate in phosphorylation reactions, transferring phosphate groups to other molecules and influencing their activity .
Comparison with Similar Compounds
Isooctyl dihydrogen phosphate, potassium salt can be compared with other similar compounds such as:
Dipotassium phosphate: Used as a fertilizer and food additive, it has different solubility and reactivity properties.
Monopotassium phosphate: Commonly used in fertilizers and as a buffering agent, it has a different molecular structure and chemical behavior.
Potassium dihydrogen phosphate: Used in various industrial applications, it has distinct physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique solubility, reactivity, and interaction properties that are valuable in various applications .
Properties
CAS No. |
68647-19-8 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
